1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride

Chemical Synthesis Formulation Solubility

Select this hydrochloride salt for reliable aqueous solubility and regiochemically defined 8-carbaldehyde reactivity. Essential for synthesizing 4-heteroaryl-tetrahydroquinoline CETP inhibitors and antirheumatic carboxylic acid derivatives. The 8-position aldehyde is critical for reproducible pharmacophore construction—unlike 6- or 7-substituted isomers. Available in ≥95% purity from verified suppliers; ideal for medicinal chemistry and library synthesis.

Molecular Formula C10H12ClNO
Molecular Weight 197.66
CAS No. 2044838-31-3
Cat. No. B1653913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride
CAS2044838-31-3
Molecular FormulaC10H12ClNO
Molecular Weight197.66
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)C=O)NC1.Cl
InChIInChI=1S/C10H11NO.ClH/c12-7-9-4-1-3-8-5-2-6-11-10(8)9;/h1,3-4,7,11H,2,5-6H2;1H
InChIKeyKLMSJHYQTKUQIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride (CAS 2044838-31-3): A Synthetic Intermediate for Pharmaceutical Development


1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride (CAS 2044838-31-3) is a heterocyclic organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is the hydrochloride salt form of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde, featuring a partially saturated quinoline core with a reactive aldehyde functional group at the 8-position [1]. This compound serves primarily as a versatile building block and intermediate in medicinal and organic chemistry, valued for constructing more complex quinoline derivatives and heterocyclic frameworks [2].

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride: Why Generic Alternatives May Compromise Research Outcomes


Substituting 1,2,3,4-tetrahydroquinoline-8-carbaldehyde hydrochloride with its free base or other tetrahydroquinoline analogs introduces significant variability in experimental conditions and outcomes. The hydrochloride salt form confers a distinct solubility profile in aqueous media, which is critical for ensuring consistent reactivity and handling during synthesis . Furthermore, the specific positioning of the aldehyde group at the 8-position dictates the regioselectivity of subsequent chemical transformations, such as condensation reactions, which would differ from its 6- or 7-substituted isomers [1]. Overlooking these molecular specificities can lead to irreproducible results, altered reaction kinetics, or the formation of unintended byproducts.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride (2044838-31-3) Against Comparators


Aqueous Solubility Advantage of the Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde is documented to enhance solubility in water compared to its free base counterpart . This is a direct consequence of the salt formation, which introduces an ionic character to the molecule, increasing its hydrophilicity. While the free base (CAS 69906-07-6) is a neutral organic compound with limited aqueous solubility, the hydrochloride salt is readily soluble in polar media .

Chemical Synthesis Formulation Solubility

Enhanced Stability and Handling of the Hydrochloride Salt vs. Free Base

The hydrochloride salt of 1,2,3,4-tetrahydroquinoline-8-carbaldehyde exhibits superior long-term stability and is less prone to oxidation or decomposition compared to its free amine form [1]. As a solid powder, it is easier to handle, weigh accurately, and store under standard laboratory conditions (room temperature) without special precautions .

Chemical Storage Handling Stability

Regioselective Synthetic Utility for 8-Formyl Derivatives vs. 6-Formyl Analogs

The 8-carbaldehyde derivative is a critical precursor for synthesizing specific hetero-tetrahydroquinolines. Patent literature explicitly describes the use of correspondingly substituted hetero-tetrahydroquinoline aldehydes, which includes the 8-formyl isomer, in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors for treating atherosclerosis [1]. In contrast, the 6-carbaldehyde isomer is often the product or starting material in different synthetic schemes, such as the Vilsmeier-Haack reaction on 7(8)-substituted quinolines, which predominantly yields 6-formylhydroquinolines [2].

Medicinal Chemistry Organic Synthesis CETP Inhibitors

Verifiable Purity and Consistency for Reliable Experimental Outcomes

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride is commercially available with a verified minimum purity of 95% from multiple reputable vendors . This quantitative specification provides a clear baseline for procurement, ensuring consistent reactivity and minimizing the impact of unknown impurities on synthetic yields and biological assay results.

Analytical Chemistry Quality Control Procurement

Validated Application Scenarios for 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde hydrochloride (2044838-31-3)


Synthesis of CETP Inhibitors for Atherosclerosis Research

This compound is directly implicated as a key synthetic intermediate in the preparation of 4-heteroaryl-tetrahydroquinolines, a class of compounds patented as inhibitors of the cholesteryl ester transfer protein (CETP) for the potential treatment of atherosclerosis and dyslipidaemias [1]. Its specific 8-carbaldehyde substitution pattern is essential for constructing the required pharmacophore, a regiochemical requirement that cannot be met by 6- or 7-substituted isomers.

Preparation of Diverse Heterocyclic Libraries via Aldehyde Derivatization

The reactive aldehyde group at the 8-position serves as a versatile handle for generating a wide array of chemical derivatives. It can undergo condensation with amines to form Schiff bases, reduction to yield (1,2,3,4-tetrahydroquinolin-8-yl)methanol, or oxidation to the corresponding carboxylic acid [1]. This chemical versatility makes it a valuable building block for constructing libraries of novel compounds for drug discovery and material science applications.

Aqueous-Phase Synthesis and Biological Assays

The enhanced water solubility of the hydrochloride salt form, in comparison to its free base [1], makes this compound particularly suitable for reactions and assays conducted in aqueous or polar organic solvents. This property simplifies experimental workflows in medicinal chemistry, enabling direct use in biological buffer systems without the need for co-solvents that might interfere with target interactions or enzyme activity.

Precursor to Tetrahydroquinoline-8-carboxylic Acid Derivatives

Through a straightforward oxidation reaction, the aldehyde group of this compound can be converted to a carboxylic acid [1]. The resulting 1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its derivatives have been studied for their antirheumatic activity and suppressive effects on bone destruction in models of adjuvant arthritis [2], demonstrating a clear pathway from this aldehyde intermediate to biologically active compounds.

Technical Documentation Hub

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